1-(2-Fluoroethyl)urea

Description

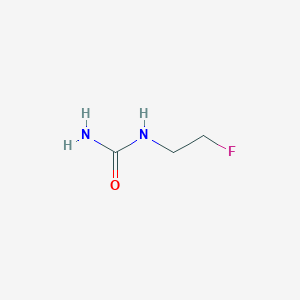

1-(2-Fluoroethyl)urea is a urea derivative characterized by a fluoroethyl group (-CH₂CH₂F) attached to the urea backbone. The compound’s molecular formula is C₃H₇FN₂O (if unsubstituted) or C₄H₉FN₂O for its methyl-substituted analogue, 1-(2-fluoroethyl)-3-methylurea (CAS 13907-91-0) . The fluorine atom introduces electronegativity, which may enhance hydrogen-bonding interactions and influence solubility or metabolic stability compared to non-fluorinated analogues .

Properties

IUPAC Name |

2-fluoroethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FN2O/c4-1-2-6-3(5)7/h1-2H2,(H3,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHLRJSKPOPBPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293416 | |

| Record name | 1-(2-fluoroethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13907-90-9 | |

| Record name | NSC89403 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-fluoroethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-fluoroethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of 2-fluoroethylamine to potassium isocyanate in water, which is a mild and efficient method . Another method involves treating primary amides with phenyliodine diacetate in the presence of an ammonia source, which facilitates the formation of the urea derivative through a Hofmann rearrangement . These methods are scalable and can be adapted for industrial production.

Chemical Reactions Analysis

1-(2-Fluoroethyl)urea undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoroethyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although specific reagents and conditions for these reactions are less commonly documented.

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-Fluoroethyl)urea has been identified as a promising scaffold in drug discovery, particularly for developing alpha-2 adrenergic agents. Research indicates that derivatives of fluoroethyl ureas exhibit analgesic properties, making them candidates for pain management therapies. A patent outlines the synthesis and therapeutic applications of these compounds, emphasizing their role in treating pain and other related conditions .

Case Study: Alpha-2 Adrenergic Agents

- Compound : this compound derivatives

- Therapeutic Use : Analgesia

- Mechanism : Targeting alpha-2 adrenergic receptors to modulate pain pathways.

Agricultural Applications

In agricultural science, controlled-release urea (CRU) formulations have been shown to enhance nitrogen use efficiency (NUE) and improve crop yields compared to conventional urea. While not directly using this compound, the principles behind CRU applications can be extrapolated to understand how similar urea derivatives might function in enhancing nutrient delivery in crops.

Case Study: Controlled-Release Urea

- Study Reference : Field trials assessing the impact of CRU on rice yield.

- Findings :

Synthetic Methodologies

The synthesis of urea derivatives, including this compound, has been advanced through innovative catalytic methods. Recent studies highlighted the use of bismuth selenide as a catalyst for synthesizing various organic ureas, showcasing its high catalytic activity and durability under mild conditions . This method can potentially be adapted for synthesizing this compound efficiently.

Synthesis Overview

- Catalyst : Bismuth selenide nanoparticles

- Conditions : Room temperature, high yield synthesis.

- Applications : Broad substrate scope including various amines and benzamides.

Comparative Data Table

The following table summarizes the applications and findings related to this compound across different fields:

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)urea involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by forming stable urea linkages with the active site residues. This interaction can disrupt the normal function of the enzyme, leading to various biological effects . The compound’s ability to form hydrogen bonds and interact with polar functional groups also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Substituent Variations: Haloethyl Ureas

a. 1-(2-Chloroethyl)-3-phenylurea (CAS 7144-13-0)

b. 1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea

c. 1-ETHYL-1-(2-METHYLPHENYL)UREA (CAS 20722-63-8)

Nitrosoureas vs. Non-Nitrosated Analogues

Nitrosoureas (e.g., 1-(2-fluoroethyl)-1-nitrosourea, CAS 69112-98-7) are distinct due to their nitroso group. Key differences include:

- Reactivity: Nitrosoureas undergo decomposition to release alkylating agents (e.g., 2-fluoroethyl isocyanate), enabling DNA alkylation and cross-linking. Non-nitrosated ureas lack this mechanism .

- Toxicity Profile: Nitroso derivatives are potent mutagens and carcinogens, whereas non-nitrosated analogues like 1-(2-fluoroethyl)urea show lower acute toxicity but may still pose risks depending on substituents .

Tabulated Comparison of Key Compounds

*Assumed structure; exact CAS may vary.

Research Findings and Mechanistic Insights

- DNA Interaction : Fluoroethyl nitrosoureas induce DNA cross-linking via a two-step mechanism: initial alkylation followed by displacement of fluoride, forming an ethyl bridge between DNA strands. Chloroethyl analogues exhibit stronger cross-linking due to chlorine’s superior leaving-group ability compared to fluorine .

- Mutagenicity : Nitrosoureas like 1-(2-fluoroethyl)-3-cyclohexyl-1-nitrosourea show higher mutagenic potency at high toxicity levels, whereas methyl-nitrosoureas are mutagenic even at low toxicity .

Biological Activity

1-(2-Fluoroethyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a urea functional group substituted with a 2-fluoroethyl moiety. This structure is crucial for its interaction with biological targets, enhancing its reactivity and specificity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluoroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can significantly alter metabolic pathways and cellular signaling processes.

Pharmacological Properties

This compound has been investigated for several pharmacological activities:

- Antidiuretic Action : It has shown potential as a stimulant for the V2 receptor, which is involved in water retention in the kidneys. Studies confirmed that this compound exhibits strong antidiuretic effects in vivo, making it a candidate for treating conditions like central diabetes insipidus .

- Anticancer Activity : Research indicates that this compound derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from this structure have been tested against human colon (HCT116), breast (MCF-7), and lung (A549) cancer cells, demonstrating significant growth inhibition .

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against bacterial strains such as Escherichia coli and Staphylococcus aureus. Notably, certain derivatives demonstrated over 90% growth inhibition against Acinetobacter baumannii .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antidiuretic | Strong stimulation of V2 receptors | |

| Anticancer | Significant antiproliferative effects | |

| Antimicrobial | Effective against multiple bacterial strains |

Case Study: Anticancer Activity

A study conducted by Parveen et al. (2020) explored the antiproliferative effects of various urea derivatives, including those based on this compound. The mechanism was linked to the inhibition of cell cycle progression through modulation of specific kinase pathways, highlighting the potential for developing targeted cancer therapies .

Case Study: Antidiuretic Effect

In vivo experiments using low osmotic pressure solution reflux rats demonstrated that this compound significantly reduced urine output, confirming its efficacy as an antidiuretic agent. This effect was attributed to its action on the V2 receptor, which promotes water reabsorption in renal tubules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.